molecular formula C9H9N3O B3390784 6-Methoxy-1,5-naphthyridin-3-amine CAS No. 1236221-93-4

6-Methoxy-1,5-naphthyridin-3-amine

Cat. No. B3390784
CAS RN: 1236221-93-4
M. Wt: 175.19 g/mol
InChI Key: JSOJPTKPFPNHPA-UHFFFAOYSA-N
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Description

“6-Methoxy-1,5-naphthyridin-3-amine” is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “6-Methoxy-1,5-naphthyridin-3-amine”, has been a subject of research for many years . Various synthetic strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains . For instance, one method involved the reaction of chloronitropyridine with tributyl (1-ethoxyvinyl)tin, followed by fluorination and subsequent condensation with DMF·dimethylacetal. This was then followed by a nitro reduction-deoxobromination sequence, resulting in the formation of the 1,5-naphthyridine ring .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-1,5-naphthyridin-3-amine” is characterized by the presence of a 1,5-naphthyridine core, which is a bicyclic system consisting of two fused pyridine rings . The methoxy group is attached at the 6-position, and the amine group is attached at the 3-position of the naphthyridine ring .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “6-Methoxy-1,5-naphthyridin-3-amine”, exhibit a wide range of reactivities. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations and reductions, and can be involved in cross-coupling reactions .

Scientific Research Applications

Antimalarial Research

6-Methoxy-1,5-naphthyridin-3-amine has been explored for its potential in antimalarial applications. In a study, various N4-substituted 1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate, were prepared and tested for antimalarial activity. These compounds, including derivatives of 6-methoxy-1,5-naphthyridin-3-amine, were assessed against Plasmodium vinckei vinckei in mice. However, the results showed that these compounds did not exhibit significant antimalarial activity compared to established antimalarials like chloroquine or primaquine (Barlin & Tan, 1984).

Synthesis and Chemical Development

6-Methoxy-1,5-naphthyridin-3-amine has been used in various synthetic and chemical development processes. For example, it was utilized in a one-pot diazotation–fluorodediazoniation reaction and in fluorine gas treatments to produce fluoronaphthyridines. This process was significant for the high-yield and purity production of fluorinated naphthyridine without isolating unstable diazonium salts, which are common in similar chemical processes (Abele et al., 2014).

Cytotoxicity and Antitumor Activity

Studies have shown that derivatives of 6-methoxy-1,5-naphthyridin-3-amine, specifically 1,8-naphthyridine compounds, exhibited moderate cytotoxic activity. This research was part of an effort to discover clinically useful antitumor agents. The structure-activity relationships (SARs) of these compounds were investigated, revealing insights into their potential antitumor applications (Tsuzuki et al., 2004).

properties

IUPAC Name

6-methoxy-1,5-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOJPTKPFPNHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,5-naphthyridin-3-amine

CAS RN

1236221-93-4
Record name 6-methoxy-1,5-naphthyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (101 mL, 1.32 mol, 20.85 eq) is added to a stirred solution of (6-methoxy-[1,5]naphthyridine-3-yl)-carbamic acid tert-butyl ester (18.2 g, 66.11 mmol, 1.0 eq) in dichloromethane (500 mL). After 19 hours stirring at room temperature, the solution is evaporated to dryness, 6N sodium hydroxide aqueous solution is added to adjust pH to 9˜10 and a lot of solid precipitated. The mixture is extracted with dichloromethane (200 mL) and the residue is extracted with ethyl acetate (3×250 mL). Evaporation of the dichloromethane phase gives 2.44 g of product with 83% purity, which is then purified by column chromatography (silica gel, eluent: dichloromethane:petroleum ether:ethyl acetate, 25:25:2, v/v/v) to afford 6-methoxy-[1,5]naphthyridin-3-ylamino as a light yellow solid (1.95 g with 98% purity). Evaporation of the ethyl acetate phase yields additional 9.88 g of light yellow product with 99% purity. Total: 11.83 g (98% yield).
Quantity
101 mL
Type
reactant
Reaction Step One
Name
(6-methoxy-[1,5]naphthyridine-3-yl)-carbamic acid tert-butyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolved 4-bromo-6-(methyloxy)-1,5-naphthyridin-3-amine (as prepared in WO2006081179 A1) (372 mg, 1.464 mmol) in methanol. Added sodium bicarbonate (246 mg, 2.93 mmol) followed by 10% palladium on carbon (312 mg, 0.293 mmol). The mixture was flushed with nitrogen and hydrogenated under balloon pressure for 1 h. After 1 h, filtered reaction mixture and concentrated to afford 155 mg (0.885 mmol, 60%) of the title compound as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) d ppm 4.05 (s, 3H) 6.90 (d, J=9.09 Hz, 1H) 7.38 (br. s., 1H) 8.16 (d, J=8.84 Hz, 1H) 8.54 (br. s., 1H).
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two
Quantity
312 mg
Type
catalyst
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,5-naphthyridin-3-amine
Reactant of Route 2
6-Methoxy-1,5-naphthyridin-3-amine
Reactant of Route 3
6-Methoxy-1,5-naphthyridin-3-amine
Reactant of Route 4
6-Methoxy-1,5-naphthyridin-3-amine
Reactant of Route 5
6-Methoxy-1,5-naphthyridin-3-amine
Reactant of Route 6
6-Methoxy-1,5-naphthyridin-3-amine

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